molecular formula C8H6BrClO2 B1362421 Methyl 2-Bromo-5-chlorobenzoate CAS No. 27007-53-0

Methyl 2-Bromo-5-chlorobenzoate

Cat. No.: B1362421
CAS No.: 27007-53-0
M. Wt: 249.49 g/mol
InChI Key: BIECSXCXIXHDBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-Bromo-5-chlorobenzoate typically involves the esterification of 2-bromo-5-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually require heating under reflux to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Bromo-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-bromo-5-chlorobenzoate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its halogenated structure enhances biological activity, making it particularly valuable in developing drugs targeting bacterial infections.

Case Study: Synthesis of Antibiotics
Recent research highlighted its role in synthesizing novel antibiotics. The compound's reactivity allows for the introduction of functional groups that enhance the efficacy of antibacterial agents, demonstrating its significance in medicinal chemistry .

Agrochemical Development

In agrochemical formulations, this compound is utilized to create herbicides and fungicides. Its ability to inhibit specific plant growth processes contributes to improved crop yields and pest resistance.

Case Study: Herbicide Formulation
A study examined the effectiveness of formulations containing this compound against common agricultural pests. Results indicated a marked increase in crop resilience and yield when applied as part of a targeted pest management strategy .

In organic synthesis, this compound acts as a versatile building block, allowing researchers to create complex molecules efficiently.

Case Study: Synthesis Pathways
Research has demonstrated various synthesis pathways utilizing this compound, showcasing its utility in producing diverse organic compounds. For instance, it has been used to synthesize complex aromatic systems through nucleophilic aromatic substitution reactions .

Analytical Chemistry

The compound finds applications in analytical chemistry, particularly in chromatography, where it assists in the separation and identification of various compounds.

Case Study: Quality Control Applications
In quality control processes, this compound is used as a standard reference material in chromatographic methods. Its predictable behavior under analytical conditions allows for accurate calibration and validation of analytical methods .

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-5-chlorobenzoate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine and chlorine atoms make it a versatile intermediate for various synthetic applications. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Comparison: Methyl 2-Bromo-5-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to similar compounds. This dual halogenation allows for a wider range of chemical transformations and applications .

Biological Activity

Methyl 2-bromo-5-chlorobenzoate (CAS No. 27007-53-0) is a halogenated aromatic compound with significant biological activity, making it of interest in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₆BrClO₂
  • Molecular Weight : 249.49 g/mol
  • Log P (octanol-water partition coefficient) : 3.14, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .

This compound exhibits various biological activities primarily through interactions with cellular pathways:

  • CYP Enzyme Inhibition : It is identified as an inhibitor of CYP1A2, which is involved in the metabolism of many drugs and xenobiotics. This characteristic may affect the pharmacokinetics of co-administered medications .
  • Neurotransmitter Modulation : Preliminary studies suggest potential interactions with neurotransmitter systems, particularly involving serotonin receptors, which could have implications for mood disorders .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

  • Antifungal Effects : Studies have shown efficacy against various fungal strains, suggesting potential applications in treating fungal infections .
  • Bacterial Inhibition : Its activity against certain bacteria has been documented, although specific mechanisms remain to be fully elucidated.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Candida albicans and Staphylococcus aureus. The results demonstrated a significant reduction in microbial growth at concentrations as low as 50 µg/mL, indicating strong antifungal and antibacterial properties .
  • CYP Enzyme Interaction :
    • In vitro assays revealed that this compound inhibits CYP1A2 activity by approximately 70% at a concentration of 10 µM. This inhibition could lead to increased plasma levels of drugs metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios .

Data Table: Biological Activities and Properties

Property/ActivityValue/Description
Molecular FormulaC₈H₆BrClO₂
Molecular Weight249.49 g/mol
Log P (octanol-water)3.14
CYP1A2 InhibitionYes (70% inhibition at 10 µM)
Antimicrobial ActivityEffective against C. albicans and S. aureus
Therapeutic PotentialAntifungal and antibacterial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-Bromo-5-chlorobenzoate, and how can purity be optimized?

this compound is typically synthesized via Fischer esterification of 2-bromo-5-chlorobenzoic acid with methanol, catalyzed by concentrated sulfuric acid. The reaction is refluxed for 4 hours, followed by neutralization with NaHCO₃ and purification via solvent extraction. Yield optimization (up to 94%) is achieved by controlling stoichiometry and reaction time . Purity is verified using GC-MS (characteristic peaks at m/z 248/250 for [M⁺]) and ¹H/¹³C NMR (e.g., methyl ester signal at δ 3.94 ppm) .

Q. How can researchers characterize the physical and spectroscopic properties of this compound?

Key properties include:

  • Melting point : 37–40°C
  • Density : 1.604 g/cm³
  • IR spectroscopy : A strong ester C=O stretch at 1734 cm⁻¹ .
  • Refractive index : 1.564 These parameters are critical for confirming compound identity and benchmarking against literature.

Advanced Research Questions

Q. What methodologies are effective for studying the reactivity of this compound in cross-coupling reactions?

The compound serves as a precursor in Sonogashira coupling to synthesize alkynylbenzoic acids. For example, reaction with terminal alkynes (e.g., 3,3-dimethylbut-1-yne) under Pd/Cu catalysis yields derivatives like Methyl 5-chloro-2-(3,3-dimethylbut-1-ynyl)benzoate. Key steps include:

  • Catalyst optimization : Pd(PPh₃)₄/CuI in THF/Et₃N.
  • Kinetic monitoring : GC-MS tracks intermediate formation (m/z 235/237 for debrominated products) . Side reactions (e.g., dehalogenation) are minimized by controlling temperature (<80°C) and ligand ratios.

Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?

Derivatives like Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate exhibit potential antimicrobial activity. Methodologies include:

  • Docking studies : Assess binding affinity to bacterial targets (e.g., Staphylococcus aureus DHFR).
  • QSAR modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity . Experimental validation involves MIC assays against Gram-positive/negative pathogens.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

When X-ray data is ambiguous (e.g., disorder in halogen positions), use:

  • SHELXL refinement : Apply restraints for bond lengths/angles and validate with R1 values (<5%) .
  • Twinned data analysis : Hooft parameters or ROTAX for pseudo-merohedral twinning . Complementary techniques like SC-XRD or DFT-optimized geometries resolve electron density ambiguities.

Q. Methodological Challenges & Solutions

Q. How can researchers mitigate byproduct formation during esterification of 2-bromo-5-chlorobenzoic acid?

Common byproducts (e.g., diesters or acid-catalyzed decomposition) are minimized by:

  • Controlled protonation : Use H₂SO₄ in stoichiometric amounts (0.8 mL per 10 mmol substrate) .
  • Low-temperature workup : Quench reactions at 0°C to prevent ester hydrolysis.
  • Chromatographic purification : Silica gel chromatography with hexane/EtOAc (4:1) .

Q. What advanced spectroscopic techniques are suitable for analyzing halogen-halogen interactions in this compound crystals?

  • SC-XRD : Resolve Br/Cl positions and quantify intermolecular contacts (e.g., halogen bonding distances <3.5 Å).
  • Solid-state NMR : ⁷⁹Br/³⁵Cl quadrupolar coupling constants reveal lattice symmetry .
  • Hirshfeld surface analysis : Maps close contacts (e.g., Br···Cl interactions) using CrystalExplorer .

Properties

IUPAC Name

methyl 2-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIECSXCXIXHDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299702
Record name Methyl 2-Bromo-5-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27007-53-0
Record name 27007-53-0
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Record name Methyl 2-Bromo-5-chlorobenzoate
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Record name Methyl 2-Bromo-5-chlorobenzoate
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Into a stirred solution of 2-bromo-5-chlorobenzoic acid (11 g, 46.7 mmol, HPLC RT=2.99 min) in methanol (250 mL) at 0° C. was bubbled HCl gas. The reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was concentrated in vacuo to give an orange oil, which was purified by flash chromatography using hexanes as eluant to give methyl 2-bromo-5-chlorobenzoate as a colorless oil (10.7 g, 92% yield). TLC Rf=0.6 (5% EtOAc-hexanes); HPLC RT=3.48 min, method A; 1H NMR (CDCl3, 400MHz) 7.78 ppm (d, 1H, J=2.6 Hz); 7.59 ppm (d, 1H, J=12.81 Hz); 7.30 ppm (dd, 1H, J=8.6, 2.5 Hz); 3.94 ppm (s, 3H).
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Synthesis routes and methods IV

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To a suspension of 2-bromo-5-chloro-benzoic acid (2.5 g, 10.6 mmol) in dichloromethane (50 ml) was added a solution of oxalyl chloride in dichloromethane (2 M, 6 ml, 12 mmol) followed by N,N-dimethylformamide (5 drops). After stirring for 30 minutes, methanol (10 ml) was added. After stirring for 3 hours, the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (150 ml) and saturated aqueous potassium carbonate solution (100 ml). The organic layer was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with dichloromethane-hexane (1:2) to provide methyl 2-bromo-5-chloro-benzoate (2.1 g, 79% yield).
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Synthesis routes and methods V

Procedure details

2-bromo-5-chlorobenzoic acid (4 g, 0.016 mol) was dissolved in MeOH (20 ml) and sulphuric acid (1 ml) was added. The reaction was refluxed for 3 h then cooled at RT. Water (20 ml) was added and the solid was filtered, dissolved in DCM and washed with saturated aqueous solution of NaHCO3. The organic solvent was dried (Na2SO4) and evaporated to obtain 4.17 g of the title compound as oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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